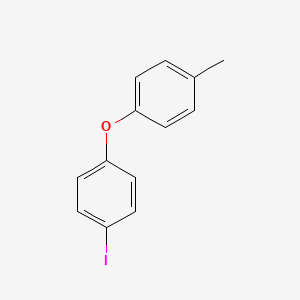

4-(4-Methylphenoxy)iodobenzene

Übersicht

Beschreibung

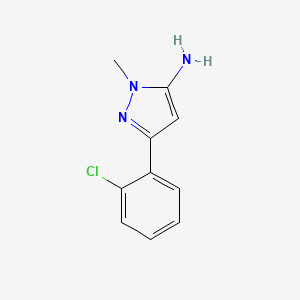

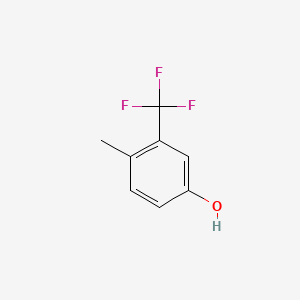

“4-(4-Methylphenoxy)iodobenzene” is a chemical compound with the molecular formula C13H11IO . It is a derivative of iodobenzene .

Synthesis Analysis

The synthesis of “this compound” and similar compounds involves innovative methods that have been developed in recent years . These methods allow for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The structure is similar to that of iodobenzene and 4-methylphenoxyacetic acid .Wissenschaftliche Forschungsanwendungen

Oxidation Reactions

- Electrochemical Oxidation : The electrochemical oxidation of phenolic compounds using iodobenzene derivatives, including 4-(4-Methylphenoxy)iodobenzene, has been explored. These derivatives show varying oxidant activities based on their electronic properties, influencing the efficiency of the oxidation reactions (Nishiyama & Amano, 2008).

Chemical Synthesis

- Aminocarbonylation Reactions : A study on the aminocarbonylation of para-substituted iodobenzenes, including derivatives like this compound, revealed insights into how different substituents affect reaction reactivity and product formation (Marosvölgyi-Haskó, Kégl & Kollár, 2016).

Photovoltaic Applications

- Photovoltaic Cells : Research has been conducted on the effects of iodobenzene as an antisolvent in the formation of MAPbI3 thin films, which are crucial components in photovoltaic cells. The study provides insights into how different volumes of iodobenzene can influence the properties and performance of these cells (Chang et al., 2018).

Material Science

- Organic Synthesis : Iodobenzene derivatives are used in various organic synthesis processes. For instance, their role in the oxidative amidation of phenols has been studied, offering potential applications in developing new materials and chemicals (Chau & Ciufolini, 2014).

Catalytic Reactions

- Catalytic Oxidations : Iodobenzene derivatives, including this compound, have been utilized in catalytic oxidations. These reactions are significant for various synthetic applications, such as in the preparation of ketones and related compounds (Ochiai et al., 2007).

Safety and Hazards

While specific safety and hazard information for “4-(4-Methylphenoxy)iodobenzene” is not available, it is generally recommended to handle similar chemical compounds with care, avoiding ingestion, inhalation, and contact with skin and eyes .

Relevant Papers Several papers have been published on the synthesis and applications of m-aryloxy phenols , the use of 4,4’-dimethylazobenzene as a chemical actinometer , and the synthesis and characterization of herbicidal ionic liquids . These papers could provide further insights into the properties and potential applications of “this compound”.

Wirkmechanismus

Target of Action

Iodobenzene, a related compound, has been shown to interact with endoglucanase f . This enzyme plays a role in the degradation of cellulose or related beta-glucans .

Mode of Action

Iodobenzene, a structurally similar compound, is known to participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the interaction of iodobenzene with its targets, leading to changes in the molecular structure.

Biochemical Pathways

Iodobenzene, a related compound, is known to participate in various reactions that could potentially affect multiple biochemical pathways .

Pharmacokinetics

Iodobenzene, a related compound, has been shown to have certain pharmacokinetic properties

Result of Action

The reactions involving iodobenzene, a structurally similar compound, result in changes in the molecular structure . These changes could potentially lead to various cellular effects.

Action Environment

The action, efficacy, and stability of 4-(4-Methylphenoxy)iodobenzene can be influenced by various environmental factors. For instance, iodobenzene, a related compound, can be released into the environment through various waste streams . Its vapour pressure indicates that if released into the air, it would exist in the form of a vapour . Furthermore, iodobenzene in the vapour phase of the atmosphere will degrade as a result of photochemically generated hydroxyl radicals catalyzing the process .

Eigenschaften

IUPAC Name |

1-iodo-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFXLXIIUUXNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073495.png)

![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)

![3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073510.png)